molecular formula C9H15ClO2 B1311177 methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate CAS No. 387353-77-7

methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate

Cat. No. B1311177
M. Wt: 190.67 g/mol
InChI Key: BHFJTVFRXXWPLV-JQTRYQTASA-N
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Description

Synthesis Analysis

The synthesis of this compound involves reacting 5-phenyl (4-tolyl)isoxazole-3-carbaldehydes with amino acids (such as 4-aminobutyric and 6-aminocaproic acids, L-valine, L-leucine, or L-isoleucine) in the presence of lithium hydride, sodium methoxide, cesium carbonate, or calcium hydride in boiling methanol .

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate has been involved in various synthetic processes and chemical transformations. For instance, Gimalova et al. (2013) synthesized a related compound from l-tartaric acid, leading to further chemical transformations (Gimalova et al., 2013). Similarly, Pizzioli et al. (1998) demonstrated the synthesis of versatile reagents for the preparation of polyfunctional heterocyclic systems using a related compound (Pizzioli et al., 1998).

Applications in Organic Chemistry

The compound's derivatives have been used in various organic chemistry applications, such as in the study by Panek and Beresis (1993), which explored the Lewis acid promoted addition of chiral (E)-crotylsilanes (Panek & Beresis, 1993). Buchholz and Hoffmann (1991) also utilized derivatives of this compound in the synthesis of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids (Buchholz & Hoffmann, 1991).

Potential Biological Activities

A study by Murugavel et al. (2016) explored the potential antimicrobial agent properties and inhibition of penicillin-binding protein using a novel methyl derivative (Murugavel et al., 2016). This highlights the biomedical research potential of this compound's derivatives.

properties

IUPAC Name

methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3/b6-4+/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFJTVFRXXWPLV-JQTRYQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C/C=C/Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301335344
Record name Methyl (2S,4E)-5-chloro-2-isopropyl-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate

CAS RN

387353-77-7
Record name Methyl (2S,4E)-5-chloro-2-isopropyl-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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